molecular formula C18H10ClF3N4O2 B2927695 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1347308-03-5

2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B2927695
CAS No.: 1347308-03-5
M. Wt: 406.75
InChI Key: GTOYKVBYJWWQEB-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, specific NMR or IR data is not available .

Scientific Research Applications

Structural and Optical Properties

Researchers have investigated the structural and optical properties of related pyrimidine derivatives, highlighting their polycrystalline nature and potential for thin film applications. These studies provide insights into the optical energy gaps, electron transition types, and the effects of different substituents on these properties, which could be relevant for photovoltaic and other material science applications (Zeyada et al., 2016).

Synthesis Methodologies

Significant efforts have been made towards the development of efficient synthesis methods for pyrimidine derivatives. For example, ultrasound-mediated one-pot synthesis has been utilized for the rapid production of certain derivatives with potential anticancer activity, demonstrating the versatility of these compounds in drug discovery (Tiwari et al., 2016).

Biological Activities

Pyrimidine derivatives have been evaluated for their antimicrobial activities, showing promise against various bacterial strains. This area of research is crucial for the development of new antibacterial agents in response to growing antibiotic resistance (Abdelghani et al., 2017). Additionally, some derivatives have been synthesized for antiproliferative activity testing, indicating potential applications in cancer therapy (Awadallah et al., 2013).

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially uncover new applications for this compound .

Properties

IUPAC Name

2-(4-chloroanilino)-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O2/c19-11-3-5-12(6-4-11)24-17-25-15(14(9-23)16(27)26-17)10-1-7-13(8-2-10)28-18(20,21)22/h1-8H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOYKVBYJWWQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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